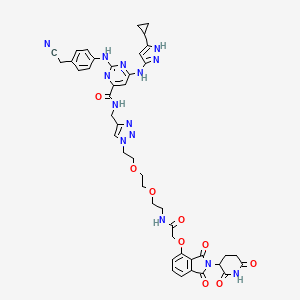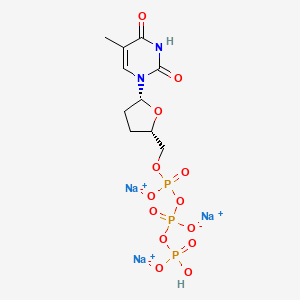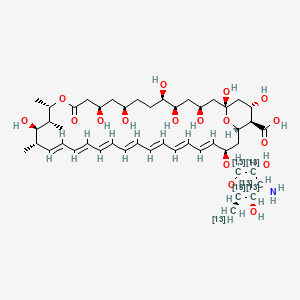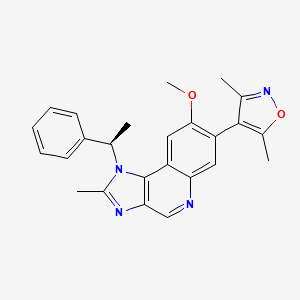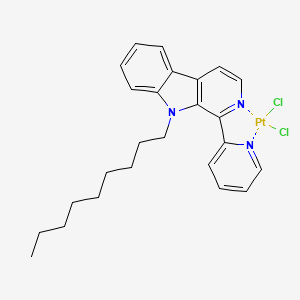
(beta)-Apo-oxytetracycline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Apooxytetracycline is a degradation product of oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is formed under acidic conditions through the dehydration of oxytetracycline to anhydrooxytetracycline, followed by an internal cyclization reaction . This compound is significant in monitoring the stability of oxytetracycline and its derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A-Apooxytetracycline is synthesized from oxytetracycline under acidic conditions. The process involves the initial dehydration of oxytetracycline to form anhydrooxytetracycline, which then undergoes an internal cyclization of the C5-OH group to the C12 ketone, resulting in the cleavage of the C12-C12a bond and the formation of A-Apooxytetracycline .
Industrial Production Methods: The industrial production of A-Apooxytetracycline typically involves the controlled degradation of oxytetracycline under specific acidic conditions. This process is carefully monitored to ensure the formation of the desired product while minimizing the production of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: A-Apooxytetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while reduction can yield different hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
A-Apooxytetracycline has several scientific research applications, including:
Chemistry: It is used as a reference standard for monitoring the stability of oxytetracycline and its derivatives.
Biology: It serves as a tool for studying the degradation pathways of tetracycline antibiotics.
Medicine: Research on A-Apooxytetracycline helps in understanding the pharmacokinetics and stability of tetracycline antibiotics.
Wirkmechanismus
A-Apooxytetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and disrupts the translation process, leading to the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Oxytetracycline: The parent compound from which A-Apooxytetracycline is derived.
Anhydrooxytetracycline: An intermediate in the formation of A-Apooxytetracycline.
Tetracycline: Another broad-spectrum antibiotic in the same class.
Chlortetracycline: A tetracycline derivative with similar antibacterial properties.
Uniqueness: A-Apooxytetracycline is unique due to its formation through the specific degradation pathway of oxytetracycline under acidic conditions. This makes it an important compound for studying the stability and degradation of tetracycline antibiotics .
Eigenschaften
Molekularformel |
C22H22N2O8 |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
(3R,4S,5R)-4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15+,18+,20?/m0/s1 |
InChI-Schlüssel |
DRKMHDAKULCOKQ-VUPCMTQJSA-N |
Isomerische SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)[C@H]4[C@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O |
Kanonische SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
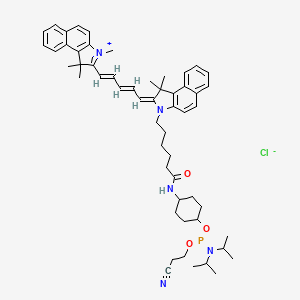
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)


